H-Glu-Tyr-Glu-OH

Catalog No.
S999208
CAS No.
32140-46-8
M.F
C19H25N3O9
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Glu-Tyr-Glu-OH

CAS Number

32140-46-8

Product Name

H-Glu-Tyr-Glu-OH

IUPAC Name

2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

Molecular Formula

C19H25N3O9

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)

InChI Key

RXJFSLQVMGYQEL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
  • Peptide Screening

    H-Glu-Tyr-Glu-OH can be used in peptide screening techniques . Peptide screening is a research tool employed to identify short amino acid sequences (peptides) that possess a desired biological activity. This method often relies on immunoassays to detect specific interactions between the test peptides and target molecules. By screening libraries containing various peptides, including H-Glu-Tyr-Glu-OH, researchers can potentially discover novel drug candidates or probes for studying cellular processes.

  • Functional Analysis of Proteins

    Since H-Glu-Tyr-Glu-OH represents a specific amino acid sequence, it might be used as a tool to investigate protein function. Researchers can design experiments where H-Glu-Tyr-Glu-OH is introduced into a cellular system and its effects on protein interactions or cellular signaling pathways are monitored. This approach can provide insights into how proteins recognize and bind to specific partners, ultimately contributing to a better understanding of cellular function.

  • Epitope Mapping

H-Glu-Tyr-Glu-OH, also known as L-glutamyl-L-tyrosyl-L-glutamic acid, is a tripeptide composed of three amino acids: L-glutamic acid and L-tyrosine. This compound is characterized by its unique sequence and structure, which contribute to its biological and chemical properties. The tripeptide is significant in various biochemical processes, particularly in protein synthesis and signaling pathways.

, including:

  • Oxidation: The tyrosine residue can be oxidized to form dityrosine, which may affect the stability and functionality of the peptide.
  • Reduction: Reduction reactions can cleave the peptide bonds, yielding free amino acids.
  • Substitution: The amino and carboxyl groups of the tripeptide can participate in substitution reactions, leading to the formation of acylated derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions.

H-Glu-Tyr-Glu-OH exhibits various biological activities:

  • Neurotransmission: The presence of glutamic acid suggests a role in neurotransmission, as it is a key excitatory neurotransmitter in the central nervous system.
  • Antioxidant Properties: The peptide may possess antioxidant properties due to the presence of tyrosine, which can scavenge free radicals.
  • Protein Interactions: H-Glu-Tyr-Glu-OH has been studied for its role in protein-protein interactions and enzyme-substrate specificity, influencing various cellular processes .

The synthesis of H-Glu-Tyr-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Activation: The carboxyl group of the amino acid is activated using reagents like dicyclohexylcarbodiimide.
  • Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
  • Deprotection: Protective groups on the amino acids are removed to allow further coupling.

H-Glu-Tyr-Glu-OH has a wide range of applications:

  • Scientific Research: Used as a model compound in peptide synthesis studies and investigations into protein interactions.
  • Medicine: Explored for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
  • Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like high-performance liquid chromatography .

Studies on H-Glu-Tyr-Glu-OH have focused on its interactions with various molecular targets:

  • Enzymes: The peptide can bind to active sites of enzymes, modulating their activity through competitive inhibition or allosteric effects.
  • Receptors: Its structure allows it to interact with specific receptors involved in signaling pathways, potentially influencing cellular responses .

Similar Compounds

  • H-Tyr-Ala-OH: A dipeptide composed of L-tyrosine and L-alanine.
  • H-Ala-Glu-OH: A dipeptide consisting of L-alanine and L-glutamic acid.
  • H-Glu-Tyr-OH: A dipeptide containing L-glutamic acid and L-tyrosine.

Uniqueness

H-Glu-Tyr-Glu-OH is unique due to its tripeptide structure, which combines properties from all three amino acids. This allows it to participate in more complex biochemical interactions compared to dipeptides. Its potential therapeutic applications and role in protein synthesis further highlight its significance in biochemical research and medicine .

Solid-phase peptide synthesis represents the predominant methodology for producing H-Glu-Tyr-Glu-OH, a tripeptide comprising glutamic acid-tyrosine-glutamic acid with a molecular weight of 439.42 Daltons and molecular formula C19H25N3O9 [1]. The optimization of solid-phase peptide synthesis protocols for this acidic tripeptide requires careful consideration of multiple parameters to achieve high coupling efficiency and minimize side reactions [2] [3].

Coupling Efficiency Enhancement

The achievement of optimal coupling efficiency in H-Glu-Tyr-Glu-OH synthesis necessitates the implementation of advanced activation strategies [4] [5]. Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate have demonstrated superior performance compared to traditional carbodiimide-based systems [5] [6]. Extended coupling times, typically ranging from 60 to 120 minutes, have shown measurable improvements in synthesis outcomes, particularly when incorporating amino acids with challenging coupling characteristics [6].

The implementation of double coupling protocols has proven effective for difficult sequences, wherein each amino acid addition cycle includes two sequential coupling reactions with intermediate washing steps [2] [7]. This approach compensates for incomplete reactions that commonly occur with acidic amino acid residues such as glutamic acid [4].

Coupling ReagentCoupling Efficiency (%)Reaction Time (min)Racemization Risk
Hexafluorophosphate benzotriazole tetramethyl uronium97-9945-60Low
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate95-9830-45Moderate
Dicyclohexylcarbodiimide85-92120-180High

Deprotection Optimization

The deprotection of fluorenylmethyloxycarbonyl protecting groups in H-Glu-Tyr-Glu-OH synthesis requires careful optimization to prevent side reactions while ensuring complete removal [8] [7]. Standard deprotection protocols employ 20% piperidine in dimethylformamide, though modifications to this system have demonstrated improved outcomes for acidic peptide sequences [9] [10].

The incorporation of 0.1 molar hydroxybenzotriazole into piperidine deprotection solutions has shown significant reduction in aspartimide formation, a critical consideration given the presence of multiple glutamic acid residues in the target sequence [9] [10]. Alternative deprotection bases such as piperazine offer reduced basicity while maintaining effective fluorenylmethyloxycarbonyl removal, thereby minimizing unwanted side reactions [9].

Temperature control during deprotection represents another crucial optimization parameter [3] [11]. Microwave-assisted deprotection at controlled temperatures between 75-85°C has demonstrated enhanced efficiency while reducing reaction times from conventional 20-minute protocols to 2-3 minutes [3].

Solvent System Optimization

The selection and optimization of solvent systems play a fundamental role in successful H-Glu-Tyr-Glu-OH synthesis [12] [13]. Traditional dimethylformamide-based systems have been supplemented with co-solvents to address peptide aggregation issues commonly encountered with acidic sequences [14] [12].

N-methyl-2-pyrrolidone has emerged as an effective alternative to dimethylformamide, demonstrating improved solvation properties for acidic peptides and reduced aggregation tendencies [12] [13]. The incorporation of chaotropic agents such as lithium chloride at concentrations of 0.4-0.8 molar has shown effectiveness in disrupting secondary structure formation during synthesis [14].

Recent developments in environmentally sustainable synthesis have introduced water-compatible protecting group systems, though these remain primarily in developmental stages for complex acidic sequences such as H-Glu-Tyr-Glu-OH [12].

Challenges in Aspartic Acid/Glutamic Acid-Rich Peptide Assembly

The synthesis of H-Glu-Tyr-Glu-OH presents significant challenges inherent to peptides containing multiple acidic amino acid residues [15] [16] [17]. These difficulties encompass side reaction formation, coupling inefficiencies, and structural complications that require specialized synthetic approaches [10] [18].

Aspartimide and Related Side Reactions

Aspartimide formation represents one of the most significant synthetic challenges in acidic peptide assembly, though this applies more directly to aspartic acid than glutamic acid residues [9] [10] [18]. However, analogous cyclization reactions can occur with glutamic acid under specific conditions, leading to pyroglutamic acid formation [19] [18].

The conversion of glutamic acid to pyroglutamic acid occurs spontaneously during peptide synthesis, particularly at elevated temperatures or under acidic conditions [19]. This reaction involves the cyclization of the glutamic acid side chain carboxyl group with the backbone amino group, forming a five-membered ring structure [19]. The rate of this conversion increases significantly at physiological temperatures, making it a critical consideration during synthesis optimization [19].

Prevention strategies for pyroglutamic acid formation include maintaining lower reaction temperatures, minimizing exposure to acidic conditions during intermediate steps, and implementing protecting group strategies that prevent cyclization [19] [18]. The use of pseudoproline building blocks has shown effectiveness in disrupting secondary structure formation that can facilitate unwanted cyclization reactions [14].

Coupling Efficiency Challenges

The presence of multiple glutamic acid residues in H-Glu-Tyr-Glu-OH creates specific coupling challenges due to electrostatic repulsion and steric hindrance effects [15] [4] [17]. Glutamic acid residues demonstrate reduced coupling efficiency compared to neutral amino acids, particularly when incorporated in consecutive positions [6] [17].

Aggregation of growing peptide chains represents a fundamental challenge in acidic peptide synthesis [14] [11]. The formation of intermolecular hydrogen bonding networks between carboxyl groups leads to reduced accessibility of reactive sites and decreased coupling efficiency [15] [11]. This phenomenon is particularly pronounced in sequences containing multiple glutamic acid residues separated by single intervening amino acids, as in H-Glu-Tyr-Glu-OH [15].

Sequence PositionCoupling Efficiency (%)Required Reaction Time (min)Double Coupling Necessity
First Glutamic Acid94-9745-60Recommended
Tyrosine96-9930-45Optional
Terminal Glutamic Acid89-9460-90Required

Secondary Structure Formation

The propensity of acidic peptides to form secondary structures during synthesis presents additional complications for H-Glu-Tyr-Glu-OH assembly [15] [11]. Beta-sheet formation through intermolecular hydrogen bonding between glutamic acid side chains and backbone amide groups can occur even in short peptide sequences [15].

The disruption of secondary structure formation requires implementation of specialized techniques including the use of chaotropic solvents, elevated temperatures, and structure-disrupting building blocks [14] [11]. Pseudoproline dipeptides have demonstrated particular effectiveness in preventing aggregation during synthesis of acidic peptide sequences [14].

Monitoring of secondary structure formation during synthesis remains challenging due to the heterogeneous nature of solid-phase systems [11]. Real-time monitoring techniques using specialized reactor designs have been developed to provide insight into aggregation phenomena during synthesis [11].

Purification Techniques for Acidic Tripeptides

The purification of H-Glu-Tyr-Glu-OH requires specialized chromatographic approaches that account for the unique physicochemical properties of acidic tripeptides [20] [21] [22]. The presence of multiple carboxyl groups significantly influences retention behavior and separation selectivity compared to neutral or basic peptide sequences [23] [24].

Reversed-Phase High Performance Liquid Chromatography Optimization

Reversed-phase high performance liquid chromatography represents the primary purification method for H-Glu-Tyr-Glu-OH, though acidic peptides present unique challenges requiring method optimization [25] [22] [24]. The standard trifluoroacetic acid-acetonitrile gradient system requires modification to achieve optimal separation of acidic tripeptides from synthetic impurities [20] [24].

Mobile phase pH optimization plays a crucial role in acidic peptide purification [23] [26] [27]. While conventional peptide purification employs acidic conditions with trifluoroacetic acid at pH 2.0-2.5, acidic peptides may benefit from alternative pH conditions to optimize retention and selectivity [23] [24]. The use of formic acid as a mobile phase modifier has demonstrated advantages for certain acidic peptide sequences, providing different selectivity profiles compared to trifluoroacetic acid systems [24].

The concentration of acidic modifiers significantly impacts separation quality for H-Glu-Tyr-Glu-OH [24]. Optimal trifluoroacetic acid concentrations typically range from 0.1% to 0.2% for acidic tripeptides, balancing ion-pairing effects with electrospray ionization compatibility for mass spectrometric detection [24]. Higher concentrations may improve peak shape but can reduce detection sensitivity in liquid chromatography-mass spectrometry applications [24].

Mobile Phase ModifierConcentration (%)Retention FactorPeak SymmetryMass Spectrometry Compatibility
Trifluoroacetic Acid0.11.8-2.21.1-1.3Moderate
Trifluoroacetic Acid0.22.4-2.81.0-1.2Poor
Formic Acid0.11.5-1.91.2-1.4Excellent

Ion Exchange Chromatography Applications

Ion exchange chromatography provides an orthogonal separation mechanism for H-Glu-Tyr-Glu-OH purification, exploiting the net negative charge of the tripeptide at physiological pH [28]. Anion exchange chromatography operates effectively for acidic peptides, with binding occurring at pH values above the isoelectric point of the peptide [28].

The optimization of ion exchange conditions requires careful consideration of buffer pH, ionic strength, and gradient profiles [28]. Typical binding buffers employ pH values between 7.0 and 8.5, ensuring strong electrostatic interactions between the negatively charged peptide and positively charged stationary phase [28]. Elution is accomplished through increasing salt concentration, typically using sodium chloride gradients from 0 to 500 millimolar [28].

The selectivity of ion exchange chromatography for acidic peptides provides effective separation of charge variants and closely related impurities that may not be resolved by reversed-phase methods [28]. This complementary selectivity makes ion exchange chromatography particularly valuable for polishing steps in H-Glu-Tyr-Glu-OH purification protocols [28].

Solid-Phase Extraction Protocols

Solid-phase extraction serves as an effective sample preparation and concentration technique for H-Glu-Tyr-Glu-OH [29]. The selection of appropriate solid-phase extraction sorbents requires consideration of the peptide's hydrophobic and ionic characteristics [29].

C18 sorbents demonstrate effective retention of H-Glu-Tyr-Glu-OH despite its acidic nature, primarily due to the hydrophobic interactions provided by the tyrosine residue [29]. Loading conditions typically employ aqueous solutions with low organic content and acidic pH to promote peptide binding to the hydrophobic stationary phase [29].

Elution protocols for acidic tripeptides require optimization of organic solvent concentration and pH conditions [29]. Step-wise elution using increasing acetonitrile concentrations from 20% to 80% in the presence of 0.1% trifluoroacetic acid provides effective recovery while enabling fractionation of peptide mixtures [29].

Sorbent TypeBinding Capacity (mg/g)Recovery (%)Selectivity for Acidic Peptides
C1815-2585-92Good
C812-2082-89Moderate
Cyanopropyl8-1575-85Poor

The implementation of mixed-mode solid-phase extraction, combining hydrophobic and ionic interactions, has shown promise for acidic peptide purification [29]. These materials provide enhanced selectivity and can operate under conditions that optimize both hydrophobic and electrostatic interactions [29].

Method Development Considerations

The development of purification methods for H-Glu-Tyr-Glu-OH requires systematic optimization of multiple parameters to achieve required purity specifications [20] [21]. Analytical method development should precede preparative scale-up, with careful consideration of scalability factors [20] [21].

Temperature effects on chromatographic behavior must be evaluated, as acidic peptides may demonstrate significant retention changes with temperature variation [26] [27]. Column temperature optimization typically involves evaluation across the range of 25°C to 45°C to identify conditions providing optimal resolution and peak shape [26].

The assessment of sample stability under chromatographic conditions represents a critical consideration for H-Glu-Tyr-Glu-OH purification [30]. Acidic conditions used in reversed-phase chromatography may promote degradation reactions, necessitating evaluation of alternative pH conditions or reduced analysis times [30].

XLogP3

-5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

439.15907938 g/mol

Monoisotopic Mass

439.15907938 g/mol

Heavy Atom Count

31

Sequence

EYE

Wikipedia

Glu-Tyr-Glu

Dates

Modify: 2023-08-16

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